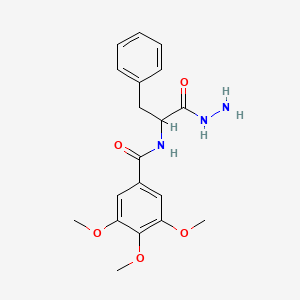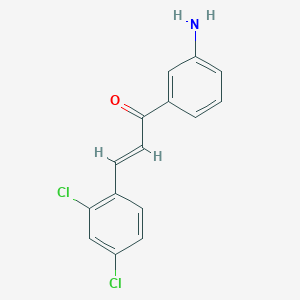
1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one
Vue d'ensemble
Description
1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one, also known as chalcone derivative, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one is not fully understood, but studies have suggested that the compound exerts its effects through various pathways. In cancer cells, the compound has been shown to induce apoptosis by activating the caspase pathway. In inflammation, the compound has been suggested to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, the compound has been shown to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have demonstrated that 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one possesses various biochemical and physiological effects. In cancer cells, the compound has been shown to induce apoptosis and inhibit cell proliferation. In inflammation, the compound has been suggested to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. In addition, the compound has been shown to possess antimicrobial and antifungal properties, which may contribute to its potential applications in medicine.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one in lab experiments include its high purity and availability, as well as its potential applications in various fields. However, the limitations of using the compound include its low solubility in water, which may affect its bioavailability, and its potential toxicity at high concentrations.
Orientations Futures
There are various future directions for the research on 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of the compound and optimize its structure for improved anticancer activity. In pharmacology, studies are needed to investigate the potential applications of the compound in other inflammatory diseases, such as rheumatoid arthritis. In material science, the compound may be used in the synthesis of new organic materials with potential applications in various fields. Overall, the research on 1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one holds great promise for its potential applications in medicine, pharmacology, and material science.
Applications De Recherche Scientifique
1-(3-aminophenyl)-3-(2,4-dichlorophenyl)-2-propen-1-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. In pharmacology, the compound has been investigated for its potential as an anti-inflammatory and antioxidant agent. In material science, the compound has been used in the synthesis of various organic materials, including polymers and nanoparticles.
Propriétés
IUPAC Name |
(E)-1-(3-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-6-4-10(14(17)9-12)5-7-15(19)11-2-1-3-13(18)8-11/h1-9H,18H2/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFLZNKFEIPTUPR-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(3-aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazol-2-yl}benzoic acid](/img/structure/B3881431.png)
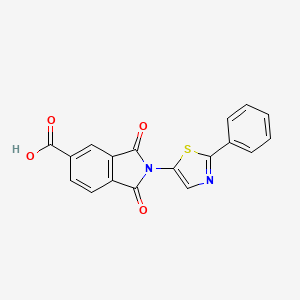
![1-[3-(4-fluorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3881443.png)
![N-[2-(2,4-dimethoxyphenyl)-1-(hydrazinocarbonyl)vinyl]-3,4,5-trimethoxybenzamide](/img/structure/B3881449.png)


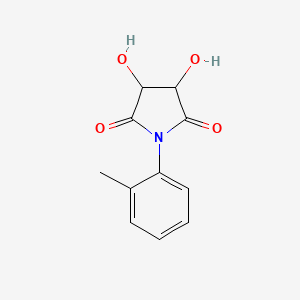
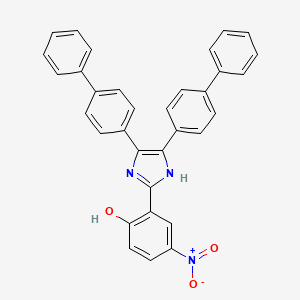
![4-[2-(2,6-dioxocyclohexyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B3881509.png)
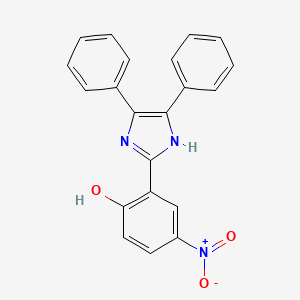
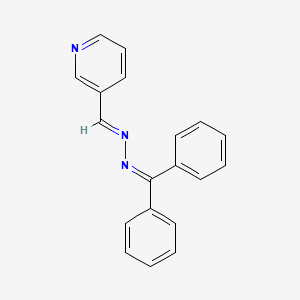
![4-(dimethylamino)-N'-[1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B3881519.png)
